2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is a compound that features a unique combination of a cyclopentyloxy group, an isoxazole ring, and an isonicotinamide moiety
Scientific Research Applications
2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the cyclopentyloxy moiety.
Formation of Isonicotinamide Moiety: The isonicotinamide moiety can be synthesized through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A compound that acts as a GABAA receptor agonist and contains an isoxazole ring.
Ibotenic Acid: A neurotoxin that also features an isoxazole ring.
Uniqueness
2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is unique due to its combination of a cyclopentyloxy group, an isoxazole ring, and an isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclopentyloxy-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(16-12-6-8-19-17-12)10-5-7-15-13(9-10)20-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWVFAUSJJGCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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